molecular formula C15H27N5O2S2 B2691389 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide CAS No. 886941-57-7

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide

Cat. No.: B2691389
CAS No.: 886941-57-7
M. Wt: 373.53
InChI Key: LNVZATRKHDYQBF-UHFFFAOYSA-N
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Description

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is a synthetic 1,3,4-thiadiazole derivative characterized by a tert-butyl-substituted urea moiety at the 5-position of the thiadiazole ring and a thioether-linked N,N-diisopropylacetamide group at the 2-position. This compound is structurally designed to combine the pharmacophoric features of 1,3,4-thiadiazoles (noted for antimicrobial, anticancer, and enzyme-inhibitory activities) with sterically hindered substituents (tert-butyl and diisopropyl groups) to modulate solubility, stability, and target binding .

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O2S2/c1-9(2)20(10(3)4)11(21)8-23-14-19-18-13(24-14)16-12(22)17-15(5,6)7/h9-10H,8H2,1-7H3,(H2,16,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVZATRKHDYQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is an intriguing organic molecule characterized by its complex structure, which includes a thiadiazole ring, a urea functional group, and a diisopropylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Features

The molecular structure of the compound can be summarized as follows:

  • Thiadiazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anti-inflammatory properties.
  • Urea Linkage : Often associated with increased solubility and interaction with biological targets.
  • Diisopropylacetamide Moiety : Provides steric bulk that may enhance the compound's pharmacological profile.

Antimicrobial Properties

Research suggests that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. The presence of both thiadiazole and urea groups in this compound hints at potential effectiveness against various pathogens. Comparative studies have shown that similar structures possess activity against bacteria and fungi, indicating that this compound may also demonstrate such properties.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1,3,4-Thiadiazole derivativesThiadiazole ringAntimicrobialVariations in substituents enhance activity
Urea-based compoundsUrea linkageAntibacterialBroad-spectrum potential
4-Methylthiazole derivativesThiazole ringAntifungalSpecific enzyme inhibition

The unique combination of the thiadiazole and urea groups in the target compound may provide enhanced potency against resistant pathogens compared to other derivatives.

Anticancer Potential

Preliminary studies indicate that compounds similar to this compound might exhibit anticancer properties. The mechanism of action is hypothesized to involve modulation of cellular pathways related to proliferation and apoptosis. For instance, derivatives of thiadiazoles have been linked to cytostatic effects in cancer cell lines through inhibition of specific enzymes or receptors.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on 1,3,4-thiadiazole derivatives highlighted their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The study concluded that modifications in the thiadiazole structure could lead to significant variations in antimicrobial efficacy .
  • Anticancer Activity : Research on related thiadiazole compounds demonstrated their ability to inhibit cancer cell growth in vitro. These compounds were shown to induce apoptosis in cancer cells through caspase activation pathways .
  • Mechanistic Studies : Investigations into the interaction of thiadiazole derivatives with DNA revealed that these compounds could intercalate into DNA strands, potentially disrupting replication processes in rapidly dividing cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of tert-butyl urea and N,N-diisopropylacetamide groups. Key comparisons with similar 1,3,4-thiadiazole derivatives include:

Compound Name / ID Substituents Key Properties Biological Activity Reference
Target Compound 5-(tert-butylureido), 2-(N,N-diisopropylacetamide-thio) High lipophilicity (logP ~3.2*), moderate solubility in organic solvents Hypothesized enzyme inhibition (e.g., acetylcholinesterase) based on structural analogs -
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 5-benzylthio, 2-piperidinylacetamide Melting point: 376–377 K; planar thiadiazole-acetamide core Antimicrobial, anticonvulsant potential
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-chlorobenzylthio, phenoxyacetamide Yield: 74%; mp: 132–134°C Not reported, but phenoxy groups often linked to herbicidal activity
N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea 5-tert-butyl, 2-dimethylurea - Urea derivatives commonly exhibit kinase or protease inhibition

Key Observations :

  • The N,N-diisopropylacetamide group introduces greater steric hindrance than simpler acetamides (e.g., N,N-dimethyl or unsubstituted), which may influence binding to hydrophobic enzyme pockets .

Q & A

Basic: What synthetic routes are recommended for preparing 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide, and how can yield be optimized?

Answer:

  • Key Steps :
    • Thiadiazole Core Synthesis : React tert-butylurea with thiosemicarbazide derivatives in the presence of POCl₃ under reflux (90–100°C for 3–6 hours) to form the 1,3,4-thiadiazole ring .
    • Thioether Linkage : Introduce the thio group via nucleophilic substitution using diisopropylacetamide-thiol precursors in dimethyl sulfoxide (DMSO) with N-ethylmorpholine as a base .
    • Purification : Adjust pH to 8–9 with ammonia to precipitate intermediates, followed by recrystallization from DMSO/water (2:1) or ethanol .
  • Yield Optimization :
    • Use a 10–20% molar excess of POCl₃ to drive thiadiazole cyclization .
    • Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products .

Advanced: How can computational methods be integrated to optimize reaction conditions for synthesizing this compound?

Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energy barriers in thiadiazole ring formation. This helps predict optimal temperatures and catalysts .
  • Reaction Path Search : Use algorithms like the artificial force-induced reaction (AFIR) method to explore alternative pathways, reducing trial-and-error experimentation .
  • Feedback Loops : Validate computational predictions with small-scale experiments (e.g., microreactor trials) and refine models iteratively .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify tert-butyl (δ ~1.3 ppm), diisopropyl groups (δ ~1.1–1.5 ppm), and thiadiazole protons (δ ~8–9 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond lengths (e.g., C–S bond distances in thiadiazole: ~1.68–1.72 Å) .
  • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.4% tolerance) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Answer:

  • Mechanistic Profiling :
    • Enzyme Inhibition Assays : Compare IC₅₀ values in isolated enzyme vs. cell-based models to assess membrane permeability .
    • Binding Simulations : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and reconcile discrepancies .
  • Data Normalization : Account for assay-specific variables (e.g., pH, ionic strength) by standardizing protocols across labs .

Basic: What are common challenges in purifying this compound, and how are they addressed?

Answer:

  • Challenges :
    • Low solubility in polar solvents due to the tert-butyl and diisopropyl groups.
    • Co-precipitation of unreacted thiosemicarbazide.
  • Solutions :
    • Recrystallization : Use DMSO/water or ethanol/water mixtures to selectively precipitate the product .
    • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for gradient elution .

Advanced: How can reaction kinetics be studied to improve scalability?

Answer:

  • Kinetic Profiling :
    • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track POCl₃ consumption during cyclization .
    • Rate Law Determination : Conduct pseudo-first-order experiments to identify rate-limiting steps (e.g., thiadiazole ring closure) .
  • Scale-Up Considerations : Optimize heat transfer using jacketed reactors to maintain consistent temperatures during exothermic steps .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage Stability :
    • Solvents : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the thioether bond .
    • Light Sensitivity : Use amber vials to protect against UV-induced degradation .

Advanced: How can in silico models predict the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction :
    • Lipophilicity (LogP) : Estimate using software like MarvinSketch (predicted LogP ~2.8 for this compound) .
    • Metabolic Stability : Simulate cytochrome P450 interactions via Schrödinger’s QikProp .
  • Toxicity Screening : Apply Derek Nexus to flag potential hepatotoxicity risks from thiadiazole metabolites .

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